4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate
Overview
Description
4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is an organic compound with a complex structure that includes a sulfamoyl group, a carbamoyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Sulfamoyl Group: The starting material, 4-aminobenzenesulfonamide, is reacted with an appropriate alkylating agent to introduce the sulfamoyl group.
Introduction of the Carbamoyl Group: The intermediate is then reacted with an isocyanate to form the carbamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to introduce the acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamoyl group can interact with proteins and other biomolecules, affecting their function. The acetate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}phenyl acetamide: Similar structure but with a sulfamoyl group instead of a carbamoyl group.
4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
Uniqueness
4-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfamoyl and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)24-15-6-4-14(5-7-15)17(21)19-11-10-13-2-8-16(9-3-13)25(18,22)23/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBGPDGZVPVAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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